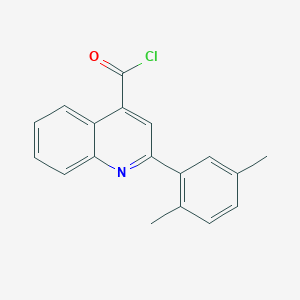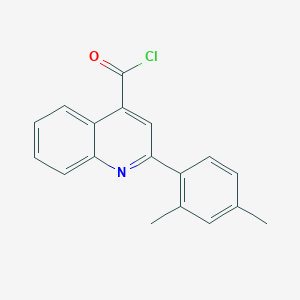
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a benzene ring fused with a pyridine moiety . The compound also contains chloro, methyl, and carbonyl chloride functional groups .Applications De Recherche Scientifique
Nuclear Magnetic Resonance Spectroscopic Studies
- The proton and carbon-13 nuclear magnetic resonance (NMR) spectra of chloroquine, a compound structurally related to 7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, have been examined. This study highlighted the role of ammonium chloride with the chloro atom of the quinoline ring in chloroquine, which may be relevant for similar compounds (Kosugi, Yamura, & Furuya, 1990).
Synthesis of Quinoline Derivatives
- Research into the reaction of quinoline derivatives with isoxazole has been conducted. The products included various substituted quinolines, showcasing the versatility of quinoline chemistry and its potential relevance to the synthesis of related compounds (Yamanaka, Egawa, & Sakamoto, 1978).
Ring Transformations in Benzazepines
- Studies on the reactions of benzazepines with phosphoryl chloride, which can include similar chloroquinoline structures, showed novel ring transformations. These findings contribute to understanding the reactivity of complex quinoline structures (Stringer et al., 1984).
Synthesis and Oxidation Studies of Quinolines
- Synthesis and oxidation of various imidazo and pyrimido quinolines, including chloro-substituted quinolines, were investigated. This research aids in understanding the synthesis pathways and oxidation behavior of chloroquinolines (Kwon & Isagawa, 1973).
Hydrazone and Pyrazoloquinoline Derivatives Study
- Research on hydrazone and pyrazoloquinoline derivatives, including those derived from chloroquinolines, reveals their potential biological activities. This area of study is important for developing new pharmaceutical compounds (Kumara et al., 2016).
Dioxoloquinolinones Synthesis
- The synthesis of dioxoloquinolinones, involving chlorothienoquinolines, demonstrates the chemical transformations and potential applications of chloroquinoline derivatives in medicinal chemistry (Gakhar, Kaur, & Gupta, 1995).
Mécanisme D'action
Target of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Mode of Action
Quinoline derivatives are known to undergo various reactions, such as suzuki–miyaura (sm) cross-coupling . In SM cross-coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Analyse Biochimique
Biochemical Properties
7-Chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoline derivatives, including this compound, have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, this compound can form complexes with metal ions, which may enhance its biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This compound has been shown to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, resulting in altered gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine and feces . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution within the body . The localization and accumulation of this compound in target tissues are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Post-translational modifications and targeting signals can direct this compound to these compartments, enhancing its efficacy . The subcellular localization of this compound can also influence its interactions with biomolecules, such as DNA and proteins, modulating their activity and function .
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-5-3-4-6-12(10)16-9-14(18(20)22)13-7-8-15(19)11(2)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNAOUDIBCYZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169567 | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-56-8 | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(2-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)



![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)









